1-Butylpyrrolidine chemical structure and IUPAC name
1-Butylpyrrolidine chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Butylpyrrolidine: Structure, Synthesis, and Applications
Introduction
1-Butylpyrrolidine, a substituted aliphatic heterocycle, is a versatile organic compound recognized for its utility as a chemical intermediate and solvent in a multitude of research and industrial applications.[1] The core of this molecule is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. This fundamental scaffold is prevalent in numerous pharmaceuticals and biologically active compounds, lending three-dimensional complexity to molecular structures.[2] The attachment of a butyl group to the nitrogen atom imparts specific physicochemical properties, such as enhanced solubility and reactivity, that define its role as a building block in the synthesis of agrochemicals, specialty chemicals, and particularly, in the development of ionic liquids.[1][3] This guide provides a comprehensive overview of 1-Butylpyrrolidine, focusing on its chemical identity, physicochemical properties, state-of-the-art synthesis protocols, and key applications relevant to professionals in research and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The nomenclature and structural representation of 1-Butylpyrrolidine are governed by IUPAC standards.
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IUPAC Name: 1-butylpyrrolidine[4]
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CAS Number: 767-10-2[5]
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Molecular Formula: C₈H₁₇N[4]
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Molecular Weight: 127.23 g/mol [1]
The molecular structure consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a linear four-carbon alkyl chain (a butyl group).
Caption: 2D Chemical Structure of 1-Butylpyrrolidine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Butylpyrrolidine is essential for its safe handling, storage, and effective application in experimental design.
| Property | Value | Source(s) |
| Appearance | Colorless to slight yellow liquid | [1] |
| Boiling Point | 154.5 - 157 °C | [1][7] |
| Density | 0.814 g/cm³ @ 25 °C | [1][7] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3][7] |
| Vapor Pressure | 3.135 mmHg @ 25 °C (estimated) | [7] |
| Water Solubility | 8879 mg/L @ 25 °C (estimated) | [7] |
| Refractive Index | n20/D 1.440 (Lit.) | [1] |
Synthesis of 1-Butylpyrrolidine
Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of readily available starting materials. The one-pot synthesis of 1-Butylpyrrolidine from 1,4-butanediol and aqueous ammonia represents a significant advancement over traditional methods, such as the direct butylation of pyrrolidine.[2][8] This approach is noteworthy for its high atom economy, use of a reusable heterogeneous catalyst, and for utilizing 1,4-butanediol as both a component for forming the N-heterocycle and as an alkylating agent.[2][8][9]
Protocol: One-Pot Synthesis via Reductive Amination
This protocol outlines the direct synthesis of 1-Butylpyrrolidine from 1,4-butanediol and aqueous ammonia, achieving a yield of 76% under optimized conditions.[8][9][10] The reaction proceeds over a multi-metallic catalyst supported on a zeolite.[2]
Causality of Component Selection:
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Catalyst (3%Cu-3%Ni-0.2Pd/ZSM-5): The combination of copper (Cu), nickel (Ni), and palladium (Pd) on a ZSM-5 zeolite support is crucial. Ni and Cu are effective for hydrogenation/dehydrogenation steps inherent in reductive amination, while Pd enhances catalytic activity. The ZSM-5 zeolite provides a high surface area and shape selectivity, promoting the desired cyclization and alkylation reactions.[10]
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Reactants (1,4-butanediol and Aqueous Ammonia): These are bulk, cost-effective starting materials. Aqueous ammonia serves as the nitrogen source for the pyrrolidine ring.[2][10]
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Hydrogen (H₂): An initial H₂ pressure is required to create a reducing atmosphere, facilitating the reductive amination process and maintaining catalyst activity.[10]
Caption: Workflow for the one-pot synthesis of 1-Butylpyrrolidine.
Step-by-Step Methodology:
Part A: Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5) [2][10]
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Dissolve Metal Salts: In 3 mL of deionized water, dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O.
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Add Palladium Source: Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.
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Impregnation: To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.
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Aging: After 2 hours of stirring, allow the mixture to age for an additional 2 hours.
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Drying: Dry the resulting precipitate at 110 °C for 12 hours.
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Calcination: Calcine the dried material in air at 500 °C for 3 hours to obtain the catalyst precursor.
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Reduction: Prior to the reaction, reduce the catalyst precursor at 300 °C under a hydrogen atmosphere for 3 hours.
Part B: Catalytic Reaction [10]
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Reactor Loading: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, charge 18 g (0.2 mol) of 1,4-butanediol (BDO), 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.
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Initial Pressurization: Seal the autoclave and fill it with H₂ to an initial pressure of 4 MPa.
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Reaction Conditions: Heat the reactor to 300 °C while stirring constantly. The final pressure will reach approximately 10 MPa.
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Cool Down: After the reaction is complete, cool the autoclave to room temperature.
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Depressurization: Carefully vent the excess pressure in a well-ventilated fume hood.
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Work-up: The crude product can then be isolated and purified by standard methods such as distillation.
Applications in Research and Drug Development
1-Butylpyrrolidine serves as a valuable building block and reagent in several areas of chemical science.
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Ionic Liquid Synthesis: A primary application of 1-Butylpyrrolidine is in the synthesis of pyrrolidinium-based ionic liquids.[3] For instance, it is a precursor for 1-butyl-1-methylpyrrolidinium salts, which are investigated for various applications, including as electrolytes in electrochemical devices and as novel solvents.[3]
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Organic Synthesis: The compound is employed in the creation of more complex organic molecules and specialty chemicals.[1] Its nucleophilic nitrogen and organic solubility make it a useful reagent and building block.
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Solvent Applications: 1-Butylpyrrolidine can act as a solvent in certain chemical reactions, providing a stable medium that can enhance reaction rates and yields.[1]
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Pharmaceutical and Agrochemical Intermediates: The pyrrolidine scaffold is a key pharmacophore in many drug molecules.[2] As a substituted pyrrolidine, 1-Butylpyrrolidine is a useful intermediate for synthesizing more complex derivatives for screening in drug discovery and agrochemical development programs.[1]
Safety and Handling
Proper handling of 1-Butylpyrrolidine is crucial due to its hazardous properties. It is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
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Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[13] Keep containers tightly closed when not in use.[11][13]
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
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Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[13]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical aid.[11]
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References
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- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications.
- NIST. (n.d.). 1-Butylpyrrolidine. NIST WebBook.
- ChemicalBook. (2025). 1-Butylpyrrolidine - Safety Data Sheet.
- TCI AMERICA. (n.d.). 1-Butyl-2-pyrrolidone | 3470-98-2.
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